molecular formula C26H20N4O5 B15086580 N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide CAS No. 624726-80-3

N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide

Cat. No.: B15086580
CAS No.: 624726-80-3
M. Wt: 468.5 g/mol
InChI Key: QRHAHKWTCPTKNS-KQWNVCNZSA-N
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Description

N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide is a complex organic compound that features a combination of nitro, furan, pyridine, and benzamide functional groups

Preparation Methods

The synthesis of N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Nitro Group: Introduction of the nitro group to the phenyl ring through nitration reactions using nitric acid and sulfuric acid.

    Furan Ring Formation: Synthesis of the furan ring via cyclization reactions.

    Pyridine Derivative Preparation: Synthesis of the pyridine derivative through various organic reactions.

    Coupling Reactions: Coupling of the furan and pyridine derivatives with the nitrophenyl group.

    Final Assembly: Formation of the final compound through amide bond formation and other necessary reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the furan and pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

CAS No.

624726-80-3

Molecular Formula

C26H20N4O5

Molecular Weight

468.5 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H20N4O5/c31-25(19-5-2-1-3-6-19)29-23(26(32)28-17-18-11-13-27-14-12-18)16-22-9-10-24(35-22)20-7-4-8-21(15-20)30(33)34/h1-16H,17H2,(H,28,32)(H,29,31)/b23-16-

InChI Key

QRHAHKWTCPTKNS-KQWNVCNZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCC4=CC=NC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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